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Compound of Interest

Compound Name: (4-Isobutyrylphenyl)boronic acid

Cat. No.: B180320 Get Quote

An In-depth Technical Guide to (4-Isobutyrylphenyl)boronic acid

Abstract
This technical guide provides a comprehensive scientific overview of (4-
Isobutyrylphenyl)boronic acid, a specialized organoboron compound. While not a widely

cataloged commercial chemical, its structure presents significant potential as a building block in

synthetic and medicinal chemistry. This document delineates its chemical identity and

physicochemical properties, proposes a robust synthetic pathway based on established

methodologies, and explores its primary application in palladium-catalyzed cross-coupling

reactions, which are foundational to modern drug discovery. The guide is intended for

researchers and professionals in organic synthesis and pharmaceutical development, offering

both theoretical grounding and practical, field-proven insights.

PART 1: Chemical Identity and Physicochemical
Properties
(4-Isobutyrylphenyl)boronic acid is an aromatic boronic acid characterized by a phenyl ring

substituted with an isobutyryl group and a boronic acid moiety. The boronic acid group (-

B(OH)₂) is a versatile functional group in organic chemistry, acting as a Lewis acid and

enabling a wide range of transformations.[1] The isobutyryl group, a ketone, provides a site for

further chemical modification or can act as a key pharmacophore in a larger molecule.
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A definitive CAS number for (4-Isobutyrylphenyl)boronic acid is not readily found in major

chemical inventories. This suggests that the compound is not a standard, off-the-shelf reagent

and would likely require custom synthesis for research or development purposes.

Chemical Structure:

(Where Ph represents the 1,4-substituted benzene ring)

The structure combines the reactivity of an arylboronic acid with the carbonyl chemistry of a

ketone.

Data Presentation: Physicochemical Properties
The following table summarizes the key calculated and predicted properties of (4-
Isobutyrylphenyl)boronic acid.

Property Value Source

IUPAC Name

(4-(2-

methylpropanoyl)phenyl)boroni

c acid

N/A (Derived)

CAS Number Not Assigned N/A

Molecular Formula C₁₀H₁₃BO₃ Calculated

Molecular Weight 192.02 g/mol Calculated

Physical Form
Predicted to be a solid at room

temperature.
N/A

Solubility

Expected to be soluble in polar

organic solvents like THF,

Dioxane, and DMF.

N/A

SMILES Code
CC(C)C(=O)C1=CC=C(C=C1)

B(O)O
Derived

PART 2: Proposed Synthesis via Miyaura Borylation
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The most reliable and versatile method for preparing aryl boronic acids is the Miyaura

borylation reaction.[2] This palladium-catalyzed cross-coupling reaction utilizes an aryl halide or

triflate and a diboron reagent to form the C-B bond. This approach is favored for its high

functional group tolerance, allowing the ketone of the isobutyryl group to remain intact.

The proposed synthesis starts from the commercially available precursor, 1-(4-bromophenyl)-2-

methylpropan-1-one.

Experimental Protocol: Synthesis of (4-
Isobutyrylphenyl)boronic acid
Objective: To synthesize (4-Isobutyrylphenyl)boronic acid from 1-(4-bromophenyl)-2-

methylpropan-1-one via a palladium-catalyzed Miyaura borylation.

Materials:

1-(4-bromophenyl)-2-methylpropan-1-one (1.0 equiv)

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

Potassium Acetate (KOAc) (3.0 equiv)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

1,4-Dioxane (anhydrous)

Methodology:

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and

a reflux condenser, add 1-(4-bromophenyl)-2-methylpropan-1-one, bis(pinacolato)diboron,

and potassium acetate.

Purging: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to

ensure an oxygen-free environment. Causality: The palladium(0) species in the catalytic

cycle is sensitive to oxidation, which would deactivate the catalyst.
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Reagent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst

followed by anhydrous 1,4-dioxane.

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl

bromide is consumed.

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a

pad of celite to remove inorganic salts and the palladium catalyst.

Purification of Boronate Ester: Concentrate the filtrate under reduced pressure. The resulting

crude pinacol ester can be purified by column chromatography on silica gel.

Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a suitable solvent mixture

(e.g., THF/water). Add an acid (e.g., HCl) and stir at room temperature until the deprotection

is complete (monitored by TLC).

Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic

layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield

(4-Isobutyrylphenyl)boronic acid.

Visualization: Synthesis Workflow
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Reactants & Conditions

1-(4-bromophenyl)-2-
methylpropan-1-one

Miyaura Borylation
(80-90 °C, Dioxane)

Bis(pinacolato)diboron
(B₂pin₂)

Pd(dppf)Cl₂ Catalyst
KOAc Base

Intermediate:
(4-Isobutyrylphenyl)boronic acid

pinacol ester

 C-B bond formation Acidic Hydrolysis
(e.g., HCl)

Final Product:
(4-Isobutyrylphenyl)boronic acid

 Deprotection 

Click to download full resolution via product page

Caption: Proposed synthesis of (4-Isobutyrylphenyl)boronic acid.

PART 3: Application in Drug Discovery - The Suzuki-
Miyaura Coupling
The paramount application of aryl boronic acids in drug development is their use as

nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction creates

a carbon-carbon bond between an organoborane and an organohalide, a transformation that is

one of the most powerful and widely used tools in the synthesis of complex organic molecules,

including active pharmaceutical ingredients (APIs).[5]

(4-Isobutyrylphenyl)boronic acid would serve as a key building block to introduce the

isobutyrylphenyl moiety into a target structure, coupling with a variety of aryl or heteroaryl

halides or triflates.

Mechanism of the Suzuki-Miyaura Coupling
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally

accepted mechanism consists of three primary steps:[4][6]
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

organohalide (R¹-X), forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium

center. This step requires activation of the boronic acid by a base, which forms a more

nucleophilic boronate species.[7]

Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from

the palladium center, forming the new C-C bond (R¹-R²) and regenerating the catalytically

active Pd(0) species.

Visualization: Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Significance of Boronic Acids in Medicinal Chemistry
The incorporation of boronic acids into drug discovery programs has surged in recent years.[8]

[9] This is highlighted by the FDA approval of several boronic acid-containing drugs, such as

the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma and the β-

lactamase inhibitor Vaborbactam.[10][11]

Boronic acids offer several advantages in drug design:

Enhanced Potency: The boron atom can form reversible covalent bonds with active site

serines in enzymes, leading to potent and targeted inhibition.[2]

Improved Pharmacokinetics: The boronic acid moiety can improve a drug's solubility and

metabolic profile.[8][9]

Synthetic Versatility: As demonstrated by the Suzuki coupling, they are synthetically

accessible and versatile building blocks for creating diverse chemical libraries.[12]

Conclusion
(4-Isobutyrylphenyl)boronic acid represents a valuable, albeit specialized, chemical

intermediate. While not readily available, this guide outlines a clear and robust synthetic

strategy via Miyaura borylation. Its primary utility lies in its role as a precursor in Suzuki-

Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. By enabling

the strategic introduction of the isobutyrylphenyl group, this compound can contribute to the

synthesis of novel molecular entities with potential therapeutic applications, leveraging the well-

established benefits of boronic acids in drug design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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